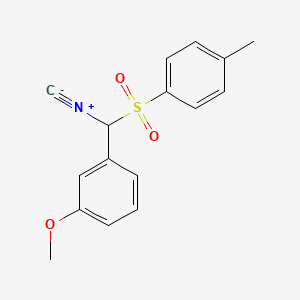

a-Tosyl-(3-methoxybenzyl) isocyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

a-Tosyl-(3-methoxybenzyl) isocyanide: is a chemical compound with the molecular formula C16H15NO3S . It is known for its unique structure, which includes an isocyanide group attached to a tosyl-protected (3-methoxybenzyl) moiety. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(3-methoxybenzyl) isocyanide typically involves the reaction of (3-methoxybenzyl)amine with tosyl chloride to form the corresponding tosyl-protected amine. This intermediate is then treated with triphosgene or phosgene to introduce the isocyanide group, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: a-Tosyl-(3-methoxybenzyl) isocyanide undergoes various chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include such as amines or alcohols.

Cycloaddition Reactions: Reagents like or are used.

Oxidation and Reduction Reactions: Reagents such as (e.g., potassium permanganate) or (e.g., lithium aluminum hydride) are employed.

Major Products Formed:

Substitution Reactions: Formation of substituted isocyanides.

Cycloaddition Reactions: Formation of heterocyclic compounds.

Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

a-Tosyl-(3-methoxybenzyl) isocyanide has several applications in scientific research, including:

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in multicomponent reactions to create diverse chemical libraries.

Biology:

- Investigated for its potential as a ligand in biochemical assays.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in drug discovery and development.

- Evaluated for its biological activity and therapeutic potential.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and reagents.

Mécanisme D'action

The mechanism of action of a-Tosyl-(3-methoxybenzyl) isocyanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyanide group is highly reactive and can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry. The tosyl group provides stability and protection to the molecule, allowing it to participate in selective reactions.

Comparaison Avec Des Composés Similaires

- a-Tosyl-(4-methoxybenzyl) isocyanide

- a-Tosyl-(2-methoxybenzyl) isocyanide

- a-Tosyl-(3-methylbenzyl) isocyanide

Comparison:

- Structural Differences: The position of the methoxy or methyl group on the benzyl ring can influence the reactivity and selectivity of the compound.

- Reactivity: a-Tosyl-(3-methoxybenzyl) isocyanide may exhibit different reactivity patterns compared to its analogs due to electronic and steric effects.

- Applications: While similar compounds may have overlapping applications, this compound’s unique structure can make it more suitable for specific reactions and research purposes.

Activité Biologique

a-Tosyl-(3-methoxybenzyl) isocyanide is an organic compound characterized by its isocyanide functional group, attached to a benzyl moiety that includes a tosyl and methoxy substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antibacterial, antifungal, antimalarial, and antitumor properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 301.36 g/mol

- Structure : The compound features an isocyanide group that enhances its reactivity and potential applications in organic synthesis.

Biological Activity Overview

This compound exhibits significant biological activity due to its ability to interact with various biological targets. The following sections detail specific activities and applications based on current research.

Antimicrobial Activity

Research indicates that isocyanides, including this compound, possess antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth. For example:

- Case Study : In vitro assays have shown that this compound exhibits inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

Antitumor Activity

The compound's structural characteristics allow it to participate in reactions that may lead to the formation of bioactive molecules with antitumor properties.

- Research Findings : In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, particularly against ovarian cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Enzyme Inhibition

This compound can act as an inhibitor or probe in biochemical studies.

- Application : It has been utilized in enzyme assays to investigate mechanisms of action for various enzymes, potentially leading to the development of new therapeutic agents targeting specific pathways .

Mechanistic Studies

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and interact with biomolecules. Studies employing computational methods have predicted its reactivity with transition metals, which may enhance its biological efficacy.

Table 1: Summary of Biological Activities

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug formulation. Its reactivity can be harnessed to create prodrugs or modify existing drug molecules for improved delivery systems targeting specific tissues or cells.

Case Study: Drug Delivery Systems

In recent studies, researchers have explored the use of this compound in developing targeted drug delivery systems. Preliminary results suggest enhanced therapeutic indices when used in conjunction with established chemotherapeutic agents.

Propriétés

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOLCGALKIREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.